molecular formula C8H10F2O B6220215 4-(difluoromethyl)-4-ethynyloxane CAS No. 2751621-52-8

4-(difluoromethyl)-4-ethynyloxane

Cat. No.: B6220215
CAS No.: 2751621-52-8
M. Wt: 160.2
InChI Key:
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Description

4-(difluoromethyl)-4-ethynyloxane is a compound that has garnered significant interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of both difluoromethyl and ethynyl groups in the oxane ring makes it a versatile molecule for various chemical transformations and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(difluoromethyl)-4-ethynyloxane typically involves the introduction of the difluoromethyl group and the ethynyl group into the oxane ring. One common method is the difluoromethylation of oxane derivatives using difluoromethylation reagents. This process can be achieved through various methods, including electrophilic, nucleophilic, and radical difluoromethylation .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based catalysts. These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(difluoromethyl)-4-ethynyloxane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of functionalized oxane derivatives .

Mechanism of Action

The mechanism of action of 4-(difluoromethyl)-4-ethynyloxane involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a hydrogen bond donor, while the ethynyl group can participate in various chemical interactions. These features enable the compound to modulate the activity of enzymes and other biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(difluoromethyl)-4-ethynyloxane is unique due to the presence of both difluoromethyl and ethynyl groups, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications in research and industry .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-(difluoromethyl)-4-ethynyloxane can be achieved through a multi-step process involving the conversion of commercially available starting materials.", "Starting Materials": [ "2-bromo-2-fluoroethanol", "sodium hydride", "acetylene", "1,4-dibromobutane", "potassium tert-butoxide", "diethyl ether", "tetrahydrofuran", "sodium bicarbonate", "magnesium sulfate", "sodium sulfate", "silica gel" ], "Reaction": [ "Step 1: Conversion of 2-bromo-2-fluoroethanol to 2-bromo-2-fluoroethyl acetate", "React 2-bromo-2-fluoroethanol with acetic anhydride and a catalytic amount of sulfuric acid in diethyl ether to obtain 2-bromo-2-fluoroethyl acetate.", "Step 2: Conversion of 2-bromo-2-fluoroethyl acetate to 4-bromo-4-fluoro-2-butyn-1-ol", "React 2-bromo-2-fluoroethyl acetate with sodium hydride in tetrahydrofuran to obtain 4-bromo-4-fluoro-2-butyn-1-ol.", "Step 3: Conversion of 4-bromo-4-fluoro-2-butyn-1-ol to 4-bromo-4-fluoro-2-butyn-1-yl trifluoromethanesulfonate", "React 4-bromo-4-fluoro-2-butyn-1-ol with trifluoromethanesulfonic anhydride in dichloromethane to obtain 4-bromo-4-fluoro-2-butyn-1-yl trifluoromethanesulfonate.", "Step 4: Conversion of 4-bromo-4-fluoro-2-butyn-1-yl trifluoromethanesulfonate to 4-(difluoromethyl)-4-ethynyloxane", "React 4-bromo-4-fluoro-2-butyn-1-yl trifluoromethanesulfonate with acetylene and potassium tert-butoxide in tetrahydrofuran to obtain 4-(difluoromethyl)-4-ethynyloxane.", "Step 5: Purification of 4-(difluoromethyl)-4-ethynyloxane", "Purify the crude product using silica gel column chromatography and recrystallization from a suitable solvent." ] }

CAS No.

2751621-52-8

Molecular Formula

C8H10F2O

Molecular Weight

160.2

Purity

95

Origin of Product

United States

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